Udenafil - 268203-93-6

Udenafil

Catalog Number: EVT-284812
CAS Number: 268203-93-6
Molecular Formula: C25H36N6O4S
Molecular Weight: 516.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Udenafil is a sulfonamide.
Udenafil is a new phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction (ED). It has been approved in South Korea and will be marketed under the brand name Zydena. It is not yet approved for use in the U.S., E.U., or Canada.
Udenafil is a benzenesulfonamide derivative with vasodilatory activity. Udenafil selectively inhibits phosphodiesterase type 5 (PDE5), thus inhibiting the degradation of cyclic guanosine monophosphate (cGMP) found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis; inhibition of cGMP degradation results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, and, so, prolonged penile erection. This agent does not significantly inhibit the PDE11 isozyme; PDE11 inhibition may be associated with significant myalgia.
Overview

Udenafil is a synthetic compound primarily used for the treatment of erectile dysfunction. It belongs to the class of drugs known as phosphodiesterase type 5 inhibitors, which function by enhancing the effects of nitric oxide, a natural chemical the body produces to relax muscles in the penis and increase blood flow during sexual stimulation. Udenafil is structurally related to other well-known phosphodiesterase type 5 inhibitors such as sildenafil and tadalafil, sharing similar mechanisms and therapeutic applications.

Source and Classification

Udenafil is classified as a pyrazolopyrimidine derivative, with a molecular formula of C25H34N4O4SC_{25}H_{34}N_{4}O_{4}S and a molecular weight of approximately 516.657 g/mol . It was developed to provide an alternative treatment option for erectile dysfunction with potentially improved pharmacokinetic properties compared to existing medications.

Synthesis Analysis

The synthesis of udenafil involves several steps, starting from key intermediates. One common synthetic route includes the reaction of specific amides with various organic acids to produce acid addition salts. The acids used in this process may include oxalic acid, benzenesulfonic acid, camphorsulfonic acid, and others.

Technical Details

  1. Starting Materials: The synthesis begins with specific amine precursors that undergo multiple reactions.
  2. Reagents: Commonly employed reagents include organic solvents and catalysts to facilitate the reactions.
  3. Purification: The final product is purified through crystallization and other separation techniques to ensure high yield and purity.
Molecular Structure Analysis

Udenafil's molecular structure can be represented as follows:

  • Chemical Structure: The compound features a complex arrangement including a pyrazolopyrimidine core which closely resembles cyclic guanosine monophosphate (cGMP), the molecule that mediates its pharmacological effects.
  • Data: The structural formula is C25H34N4O4SC_{25}H_{34}N_{4}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms that contribute to its biological activity .
Chemical Reactions Analysis

Udenafil can undergo various chemical reactions, which are crucial for its synthesis and modification:

  1. Oxidation: Udenafil can be oxidized under specific conditions using agents like hydrogen peroxide or potassium permanganate, leading to hydroxylated derivatives.
  2. Reduction: Reduction reactions can modify functional groups in udenafil using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule using halogenating agents or nucleophiles.

These reactions are essential for both the synthesis of udenafil and the development of new derivatives with potentially enhanced therapeutic properties.

Mechanism of Action

Udenafil acts primarily as a selective inhibitor of phosphodiesterase type 5. By inhibiting this enzyme, which degrades cyclic guanosine monophosphate, udenafil increases the levels of cGMP in smooth muscle cells. This elevation leads to prolonged relaxation of smooth muscle tissues, particularly in the corpus cavernosum of the penis, facilitating improved erectile function during sexual arousal .

Process and Data

  • Pharmacodynamics: The action mechanism involves increased blood flow due to vasodilation mediated by elevated cGMP levels.
  • Clinical Effects: Udenafil has shown rapid absorption with peak plasma concentrations reached within 0.8–1.3 hours post-administration, with a half-life ranging from 9.9 to 12.1 hours .
Physical and Chemical Properties Analysis

Udenafil exhibits several notable physical and chemical properties:

  • Physical State: Udenafil is typically available in tablet form at dosages of 100 mg and 200 mg.
  • Solubility: It is soluble in organic solvents but has limited solubility in water, which affects its bioavailability.
  • Stability: The compound remains stable under standard storage conditions but may degrade when exposed to extreme temperatures or moisture.

Relevant Data

The pharmacokinetic profile indicates that udenafil has relatively low oral bioavailability (approximately 38% in animal models) due to significant first-pass metabolism . This property necessitates careful consideration during dosing regimens.

Applications

Udenafil is primarily used for treating erectile dysfunction, providing an alternative option for patients who may not respond well to other phosphodiesterase type 5 inhibitors like sildenafil or tadalafil. Beyond its primary application, research is ongoing into potential uses in other conditions where vasodilation may be beneficial, such as pulmonary hypertension or bladder dysfunction due to its effects on smooth muscle relaxation .

Introduction to Udenafil: Discovery and Development

Historical Context of PDE5 Inhibitors in Pharmacotherapy

The development of phosphodiesterase type 5 (PDE5) inhibitors originated from cardiovascular research in the 1980s. Zaprinast, initially investigated as an antihypertensive, was the first compound found to inhibit PDE5 by augmenting cyclic guanosine monophosphate (cGMP)-mediated vasodilation [5] [6]. The pivotal breakthrough occurred when sildenafil citrate (Viagra®), synthesized during anti-angina research at Pfizer, demonstrated unexpected efficacy in penile erection during clinical trials. This serendipitous discovery redirected PDE5 inhibitor development toward erectile dysfunction (ED) therapy [1] [5]. By 2000, PDE5 inhibition emerged as the first-line ED treatment, catalyzing development of next-generation agents like vardenafil, tadalafil, and ultimately udenafil to optimize pharmacokinetics and tissue selectivity [5] [6].

Table 1: Evolution of Key PDE5 Inhibitors

CompoundIntroduction YearOriginal IndicationKey Advancement
Zaprinast1980sAntihypertensiveFirst PDE5 inhibitor identified
Sildenafil1998Angina/EDFirst FDA-approved PDE5 inhibitor for ED
Tadalafil2003EDProlonged half-life (~17.5 hours)
Udenafil2005 (Korea)EDBalanced Tmax (1–1.5h) and T1/2 (11–13h) [2] [8]

Rationale for Udenafil’s Development as a Selective PDE5 Inhibitor

Udenafil (chemical name: 5-[2-propyloxy-5-(1-methyl-2-pyrrolidinylethylamidosulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) was engineered by Dong-A Pharmaceutical (Seoul, Korea) to address limitations of existing PDE5 inhibitors [2] [8]. Its pyrazolopyrimidinone backbone mirrors sildenafil’s core structure but incorporates optimized side chains to enhance:

  • Selectivity: 10-fold greater PDE5 affinity versus PDE6 (retinal isoform) compared to sildenafil, reducing visual disturbances [2] [6]
  • Pharmacokinetics: Peak plasma concentration (Tmax) at 0.8–1.3 hours and elimination half-life (T1/2) of 11–13 hours, enabling both on-demand and once-daily dosing [2]
  • Tissue Penetration: High bioavailability in corporal tissue due to lipophilic N-propyl substitutions [2] [4]

Table 2: Pharmacodynamic Profile of Udenafil vs. Comparators

ParameterUdenafilSildenafilTadalafil
PDE5 IC50 (nM)5.25.12.0 [6]
PDE6 Selectivity10× PDE51× PDE5>1000× PDE5 [2]
PDE11 InhibitionNoneModerateHigh [2]
Tmax (hours)1.0–1.50.8–1.22.0 [2] [5]

Clinical validation emerged from a phase III trial (n=167) where udenafil (100–200 mg) significantly improved International Index of Erectile Function scores (+7.52–9.93 vs. placebo +0.20; p<0.0001) and successful intercourse rates (88.8–92.4% vs. 53.4%) [4]. Unlike tadalafil, udenafil’s negligible PDE11 inhibition minimizes myalgia and back pain side effects [2].

Patent Landscape and Global Regulatory Milestones

Udenafil’s intellectual property strategy centered on composition-of-matter patents (e.g., US7074796B2) covering its crystalline form and synthesis, filed by Dong-A in 2001–2003 [3] [8]. Regulatory milestones include:

  • 2005: Initial approval in South Korea as Zydena® for ED [2] [8]
  • 2011: Phase III trials completed in the U.S. but FDA approval not pursued due to market saturation [3]
  • 2018: Approval in Russia and Southeast Asian markets [3]
  • 2020: Orphan drug designation by FDA for pediatric Fontan physiology (investigational) [7]

The Fontan Udenafil Exercise Longitudinal (FUEL) Trial (2017–2019) represented a strategic expansion into rare diseases. This phase III study (n=400) demonstrated udenafil’s efficacy in improving oxygen consumption at ventilatory anaerobic threshold (+33 mL/min vs. placebo −9 mL/min; p=0.012) in adolescents with single-ventricle congenital heart disease [7]. Patent expirations began in 2023, prompting Zydus Life Sciences to launch generics in India [3].

Table 3: Global Regulatory Status of Udenafil

RegionStatusYearPrimary IndicationBrand Name(s)
South KoreaApproved2005Erectile DysfunctionZydena®
RussiaApproved2018Erectile DysfunctionZydena®
USAOrphan Designation2020Fontan PhysiologyInvestigational [7]
IndiaGeneric Launch2023Erectile DysfunctionUdenafil (Zydus) [3]

Properties

CAS Number

268203-93-6

Product Name

Udenafil

IUPAC Name

3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide

Molecular Formula

C25H36N6O4S

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32)

InChI Key

IYFNEFQTYQPVOC-UHFFFAOYSA-N

SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C

Solubility

7.98e-02 g/L

Synonyms

DA-8159, DA 8159, DA8159, Udenafil, Zydena

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.